

Spectroscopic Profile of L-Valinamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Valinamide hydrochloride*

Cat. No.: B555295

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **L-Valinamide hydrochloride**, an important chiral building block in synthetic organic chemistry and drug development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information herein is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **L-Valinamide hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **L-Valinamide hydrochloride** in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. The data presented here are estimated based on the analysis of structurally similar compounds, such as L-Valine and other amino acid hydrochlorides.

Table 1: ¹H NMR Spectroscopic Data for **L-Valinamide Hydrochloride** (Estimated)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.9 - 1.1	Doublet	6H	-CH(CH ₃) ₂
~2.1 - 2.3	Multiplet	1H	-CH(CH ₃) ₂
~3.8 - 4.0	Doublet	1H	α -CH
~7.4 - 7.8	Broad Singlet	2H	-CONH ₂
~8.1 - 8.5	Broad Singlet	3H	-NH ₃ ⁺

Table 2: ¹³C NMR Spectroscopic Data for **L-Valinamide Hydrochloride** (Estimated)

Chemical Shift (δ) ppm	Assignment
~18 - 20	-CH(CH ₃) ₂
~30 - 32	-CH(CH ₃) ₂
~58 - 60	α -CH
~172 - 175	-CONH ₂

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **L-Valinamide hydrochloride**. The spectrum is characterized by absorptions corresponding to N-H, C-H, C=O, and C-N bonds.

Table 3: Key IR Absorption Bands for **L-Valinamide Hydrochloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3400 (broad)	Strong	N-H stretching (amide and ammonium)
2800 - 3000	Medium	C-H stretching (aliphatic)
~1680	Strong	Amide I band (C=O stretching)
~1600	Medium	Amide II band (N-H bending)
~1500	Medium	N-H bending (ammonium)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For **L-Valinamide hydrochloride**, the free base (L-Valinamide) is typically observed in its protonated form.

Table 4: Mass Spectrometry Data for **L-Valinamide Hydrochloride**

Parameter	Value
Molecular Formula	C ₅ H ₁₃ ClN ₂ O
Molecular Weight	152.62 g/mol
Observed Ion (ESI+)	[M+H] ⁺ (protonated free base)
Expected m/z	117.10

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrometer (400 MHz or higher) is utilized for acquiring both ¹H and ¹³C NMR spectra.

- Sample Preparation: Approximately 5-10 mg of **L-Valinamide hydrochloride** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D_2O) or methanol-d₄. The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: The spectrometer is tuned to the appropriate frequency for the nucleus being observed (1H or ^{13}C). Shimming is performed to optimize the homogeneity of the magnetic field.
- 1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the low natural abundance of the ^{13}C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 200-220 ppm is used.
- Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Attenuated Total Reflectance (ATR) - Infrared (IR) Spectroscopy

ATR-IR spectroscopy is a convenient method for analyzing solid samples directly.

- Sample Preparation: A small amount of solid **L-Valinamide hydrochloride** powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded.
- Data Acquisition: A pressure clamp is applied to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} . An appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization (ESI) - Mass Spectrometry (MS)

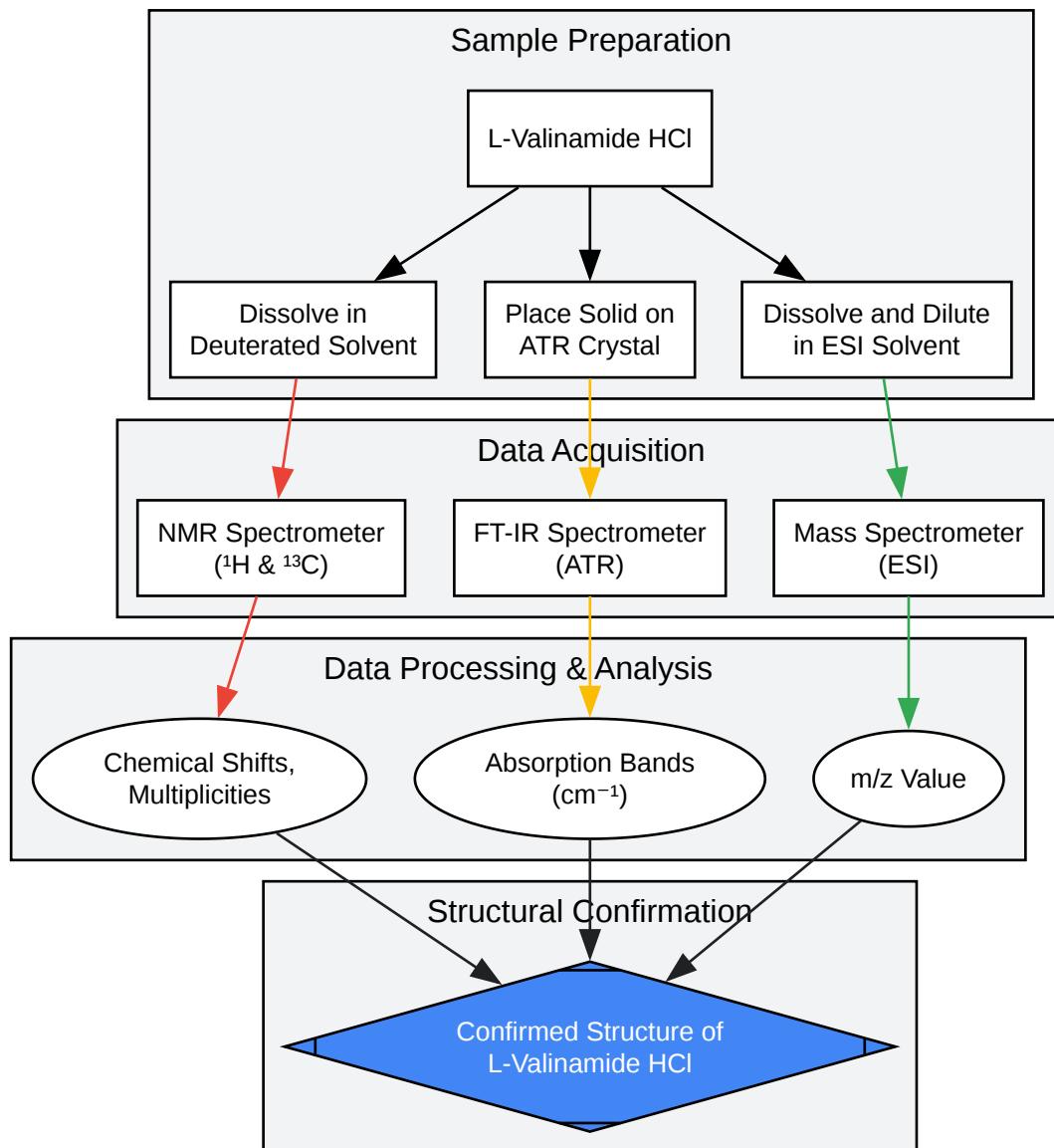
ESI-MS is used to ionize the sample for mass analysis, typically in positive ion mode to observe the protonated molecule.

- Sample Preparation: A dilute solution of **L-Valinamide hydrochloride** is prepared in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation. A typical concentration is in the range of 1-10 $\mu\text{g/mL}$.
- Instrument Setup: The mass spectrometer is calibrated using a standard of known mass. The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized for the analyte.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired over a relevant m/z range (e.g., 50-300 amu).
- Data Processing: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ of the free base, L-Valinamide.

Visualizations

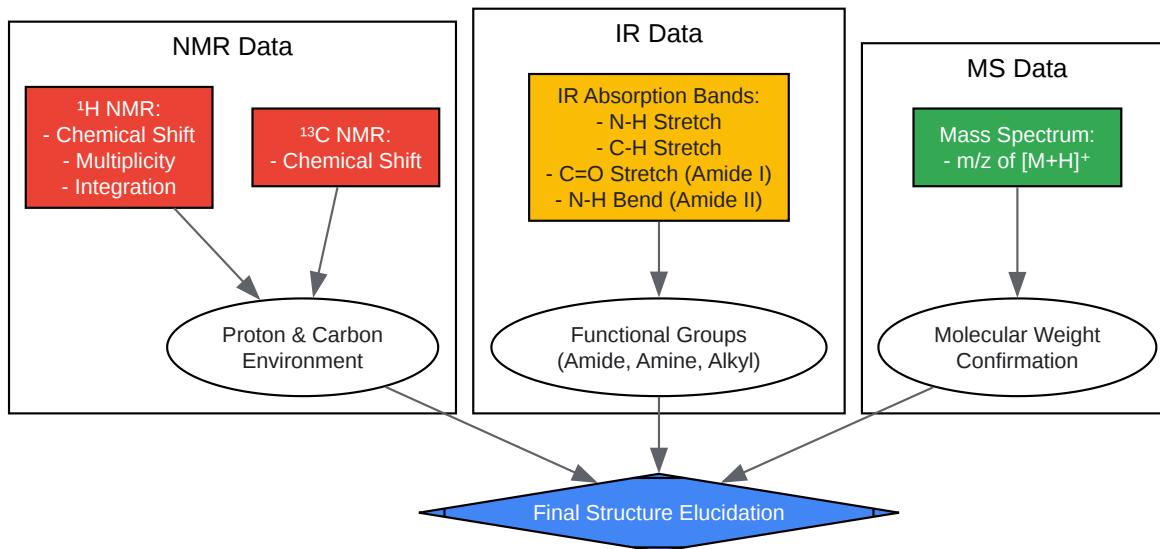
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in data interpretation.

Spectroscopic Analysis Workflow for L-Valinamide Hydrochloride

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **L-Valinamide hydrochloride**.

Logical Flow of Spectroscopic Data Interpretation

[Click to download full resolution via product page](#)

Caption: Interpretation logic for combining spectroscopic data.

- To cite this document: BenchChem. [Spectroscopic Profile of L-Valinamide Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555295#spectroscopic-data-for-l-valinamide-hydrochloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com